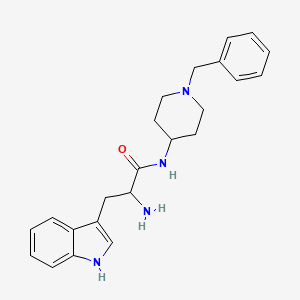

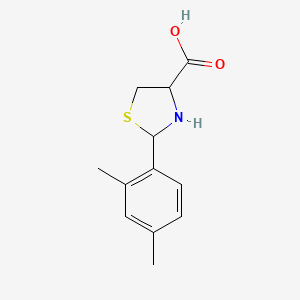

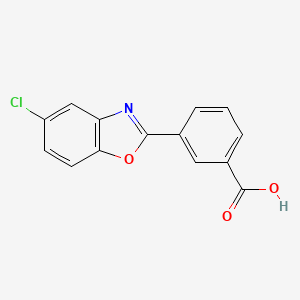

2-amino-N-(1-benzylpiperidin-4-yl)-3-(1H-indol-3-yl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-amino-N-(1-benzylpiperidin-4-yl)-3-(1H-indol-3-yl)propanamide is a chemical compound that belongs to the class of indole-based synthetic cannabinoids. It is commonly known as AB-FUBINACA, and it has been widely used in scientific research for its potential therapeutic properties.

Wissenschaftliche Forschungsanwendungen

Dual Inhibitor of Cholinesterase and Monoamine Oxidase

The compound has been identified as a dual inhibitor of cholinesterase and monoamine oxidase. Indole derivatives, including those similar in structure to the compound , have been designed, synthesized, and evaluated, showing significant inhibition of these enzymes. This finding is crucial as cholinesterase inhibitors are used in the treatment of Alzheimer's disease, and monoamine oxidase inhibitors are used as antidepressants and in the treatment of Parkinson's disease (Bautista-Aguilera et al., 2014).

Antagonists of the NMDA Receptor

The compound is related to structures that have been identified as potent NR2B subunit-selective antagonists of the NMDA receptor. Establishing the structure-activity relationship led to the identification of compounds with low nanomolar activity and significant in vivo activity in pain models, marking them as potential therapeutic agents for pain management (Borza et al., 2007).

Immunomodulatory Effects

Indole derivatives, closely related to the compound , have been synthesized and evaluated for their immunosuppressive activities. Notably, certain derivatives exhibited significant inhibitory activity on immune responses, highlighting their potential in the development of novel immunosuppressive drugs (Giraud et al., 2010).

Ligands for GluN2B/NMDA Receptors

The compound is structurally similar to indole derivatives that have been designed and synthesized as ligands targeted to GluN2B/NMDA receptors. These derivatives exhibited high binding affinity and provided insights into the interactions essential during the binding process, although the most potent compounds did not show in vivo activity (Gitto et al., 2011).

Antimicrobial and Antitubercular Agents

Indole-based structures similar to the compound have been synthesized and evaluated for their antimicrobial and antitubercular activities. These studies demonstrated that certain derivatives possess notable activity against various bacterial and fungal species, and against the Mycobacterium tuberculosis H37Rv strain (Karuvalam et al., 2013).

Eigenschaften

IUPAC Name |

2-amino-N-(1-benzylpiperidin-4-yl)-3-(1H-indol-3-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N4O/c24-21(14-18-15-25-22-9-5-4-8-20(18)22)23(28)26-19-10-12-27(13-11-19)16-17-6-2-1-3-7-17/h1-9,15,19,21,25H,10-14,16,24H2,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASEHVVLKXTZFBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C(CC2=CNC3=CC=CC=C32)N)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-(1-benzylpiperidin-4-yl)-3-(1H-indol-3-yl)propanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

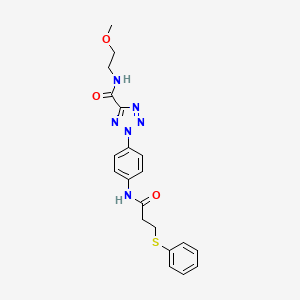

![ethyl 2-(3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)acetate](/img/structure/B2716668.png)

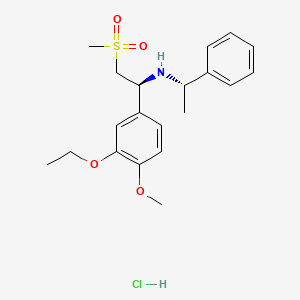

![5-[(Methoxycarbonyl)amino]thiophene-2-carboxylic acid](/img/structure/B2716674.png)

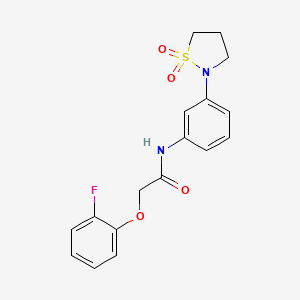

![(5E)-3-(4-chlorophenyl)-5-[(3-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2716677.png)

![5,6,8-trimethyl-3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B2716680.png)